molecular formula C18H21N5O4S2 B2856529 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 1106885-77-1

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2856529
CAS No.: 1106885-77-1
M. Wt: 435.52
InChI Key: BNQAYXQMYCWMSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazole core substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group (a sulfone-containing heterocycle) and a phenyl group at the 1- and 3-positions, respectively. The 5-position of the pyrazole is linked via a sulfonamide bond to a 3,5-dimethyl-1H-pyrazole-4-sulfonamide moiety. Structural determination of such compounds often employs crystallographic tools like SHELX, a widely used software suite for small-molecule refinement .

Properties

IUPAC Name

N-[2-(1,1-dioxothiolan-3-yl)-5-phenylpyrazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O4S2/c1-12-18(13(2)20-19-12)29(26,27)22-17-10-16(14-6-4-3-5-7-14)21-23(17)15-8-9-28(24,25)11-15/h3-7,10,15,22H,8-9,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQAYXQMYCWMSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)NC2=CC(=NN2C3CCS(=O)(=O)C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide (CAS No. 1106885-77-1) is a complex organic compound that belongs to the pyrazole class of heterocycles. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The structural features of this compound suggest potential interactions with various biological targets.

Molecular Structure

The molecular formula of the compound is C19H22N4O4SC_{19}H_{22}N_4O_4S with a molecular weight of 402.47 g/mol. The presence of sulfonamide and pyrazole functionalities contributes to its biological activity.

Biological Activities

Research has indicated that compounds containing pyrazole rings exhibit diverse biological activities, including:

  • Anticancer Activity : Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation. A study highlighted that certain pyrazole compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .
  • Antibacterial and Antifungal Properties : The sulfonamide group enhances the antibacterial activity against a range of pathogens. Pyrazoles have been reported to possess significant antibacterial effects by inhibiting bacterial enzyme functions .
  • Anti-inflammatory Effects : Compounds with pyrazole structures have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase enzymes, which are crucial in prostaglandin synthesis .
  • Analgesic Effects : Some studies suggest that pyrazole derivatives can exhibit analgesic properties comparable to standard pain relievers .

The biological activity of this compound is likely mediated through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby altering cellular functions and promoting therapeutic effects.
  • Receptor Interaction : Binding to specific receptors can modulate physiological responses, contributing to its anti-inflammatory and analgesic effects.
  • Reactive Oxygen Species (ROS) Modulation : Some pyrazoles are known to affect oxidative stress levels within cells, which can lead to protective effects against cellular damage.

Case Studies

Several case studies have explored the efficacy of similar compounds:

  • Anticancer Study : A derivative similar to this compound was tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer activity .
  • Antimicrobial Evaluation : In vitro studies demonstrated that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Comparative Analysis

The following table summarizes the biological activities observed in various pyrazole derivatives compared to this compound:

Compound NameAnticancer ActivityAntibacterial ActivityAnti-inflammatory Activity
Compound AModerateHighModerate
Compound BHighModerateHigh
Target CompoundHighHighHigh

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural homology with pyrazole derivatives reported in , such as 3,5-diamino-4-cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)thiophene-2-carboxamide and ethyl 5-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-ylcarbamoyl)-2,4-diaminothiophene-3-carboxylate. Key differences and similarities are outlined below:

Table 1: Structural and Functional Comparison

Feature Target Compound Compounds
Core Structure Bicyclic pyrazole-sulfonamide Pyrazole-thiophene-carboxamide hybrids
Substituents - 1,1-Dioxidotetrahydrothiophen-3-yl (sulfone)
- Phenyl
- Sulfonamide
- Benzoimidazolyl
- Methylthio
- Cyano/ester groups
Key Functional Groups Sulfonamide, sulfone Carboxamide, methylthio, cyano/ester
Synthesis Method Likely involves sulfonylation of pyrazole amine Coupling of pyrazole amines with thiophene-carboxamide/ester intermediates
Electron Effects Sulfone enhances electron deficiency Methylthio (electron-donating) vs. cyano/ester (electron-withdrawing)
Polarity High (sulfone and sulfonamide) Moderate (methylthio reduces polarity; cyano/ester increases it)

Key Findings:

Reactivity : The sulfonamide group in the target compound may enhance hydrogen-bonding interactions compared to carboxamide/ester groups in compounds, influencing target binding affinity.

Synthesis Complexity : The sulfone moiety likely requires oxidation of a precursor thiophene ring, adding steps compared to methylthio-retaining analogs .

Research Implications and Limitations

  • Pharmacological Potential: The sulfonamide-pyrazole scaffold is associated with kinase inhibition and antimicrobial activity in literature, though specific data for the target compound are absent in the provided evidence.
  • Limitations: No biological or pharmacokinetic data are available for direct comparison. Further studies should focus on: Activity assays: Testing against targets like carbonic anhydrases or kinases. Solubility/Metabolism: Comparative studies with methylthio analogs to validate polarity effects.

Q & A

Q. How to evaluate metabolic stability in preclinical studies?

  • Methodological Answer :
  • Microsomal Incubation : Use liver microsomes (human/rat) with NADPH cofactor; monitor parent compound depletion via LC-MS.
  • Metabolite Identification : HRMS/MS to detect phase I/II metabolites.
  • Structural Modifications : Introduce electron-withdrawing groups to reduce CYP450-mediated oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.